2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone
Description
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-amino-1-(1-ethylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C7H11N3O/c1-2-10-5-6(4-9-10)7(11)3-8/h4-5H,2-3,8H2,1H3 |
InChI Key |
XOLQBQKRBXQDNP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)CN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone typically involves:
- Starting Material: 1-ethyl-1H-pyrazole-4-carboxaldehyde or related pyrazole derivatives.
- Key Reaction: Reductive amination or nucleophilic substitution to introduce the amino-ethanone side chain.
- Reagents: Sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents; acetic acid as catalyst.
- Solvents: Dichloromethane, methanol, or 1,2-dichloroethane (DCE).
This approach is consistent with the preparation of similar pyrazole-based amino ketones, where the aldehyde group on the pyrazole ring undergoes reductive amination with an aminoacetone or related amine source.
Representative Reductive Amination Procedure
A detailed procedure adapted from related pyrazole derivative syntheses is as follows:
Condensation Step:
1-ethyl-1H-pyrazole-4-carboxaldehyde (1 eq) is dissolved in an appropriate solvent (e.g., DCE or methanol).
An equimolar amount of an amine source such as 2-aminoacetophenone or aminoacetone is added.
The mixture is stirred at room temperature for 30 minutes to form an imine intermediate.Reduction Step:
Sodium triacetoxyborohydride (2 eq) or sodium cyanoborohydride (2 eq) is added slowly to the reaction mixture, along with acetic acid (1 eq) to catalyze the reduction.
The reaction is stirred at room temperature for 16 hours.Workup and Purification:
The reaction is quenched with aqueous sodium bicarbonate solution.
The product is extracted with dichloromethane, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Purification is achieved by column chromatography using ethyl acetate/hexane mixtures as eluents.
Alternative Catalytic Reduction
Another method involves the use of dibutyltindichloride and phenylsilane as reducing agents in tetrahydrofuran (THF) solvent, which can facilitate reductive amination under milder conditions with good yields.
Data Table Summarizing Preparation Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Imine formation | 1-ethyl-1H-pyrazole-4-carboxaldehyde + amine | DCE or methanol | Room temp | 30 min | - | Formation of imine intermediate |
| Reductive amination | Na(OAc)3BH or NaCNBH3 + AcOH | Same as above | Room temp | 16 hours | 45-91% | Sodium triacetoxyborohydride preferred for selectivity |
| Workup | NaHCO3 aqueous quench, extraction | DCM | Room temp | - | - | Standard organic extraction |
| Purification | Column chromatography (ethyl acetate/hexane) | - | - | - | - | Yields pure secondary amine product |
Research Findings and Analysis
- Reductive amination is the most commonly reported and efficient method for synthesizing this compound and its analogs, providing good yields and purity.
- The choice of reducing agent affects the reaction selectivity and yield; sodium triacetoxyborohydride is favored for its mildness and compatibility with acid-sensitive groups.
- The reaction proceeds smoothly at room temperature, avoiding harsh conditions that could degrade the pyrazole ring.
- Purification by column chromatography using ethyl acetate and hexane mixtures is effective in isolating the target compound.
- Alternative catalytic reductions using organotin compounds and phenylsilane offer routes for reductive amination with potential for scale-up.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or sulfonyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include substituted pyrazoles, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone has been investigated for its potential therapeutic effects, including:
- Anti-inflammatory Activity: Research indicates that pyrazole derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases. The compound may inhibit enzymes such as cyclooxygenase (COX), which is involved in prostaglandin synthesis.
- Antimicrobial Properties: Studies have shown that certain derivatives exhibit significant antibacterial activity against pathogens like Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL .
- Anticancer Effects: In vitro studies have demonstrated that modifications on the pyrazole ring can enhance antiproliferative activity against various cancer cell lines . For example, specific substitutions have been linked to improved efficacy against breast cancer cells.
Biological Research
The compound's unique structure allows it to interact with various biological targets:
- Enzyme Inhibition: The compound can inhibit key enzymes involved in cancer cell proliferation or inflammation. For instance, it may affect protein kinases and other signaling pathways critical for cell growth and survival .
- Receptor Modulation: Its ability to bind to specific receptors suggests potential applications in drug development aimed at modulating receptor functions.
Materials Science
In addition to its biological applications, this compound is utilized in developing new materials:
- Synthesis of Complex Molecules: As a building block in organic synthesis, it can be used to create more complex compounds with desired properties for industrial applications .
Study 1: Anticancer Activity
A recent study published in ACS Omega evaluated several pyrazole derivatives, including this compound, for their anticancer properties. The findings indicated that specific structural modifications significantly enhance the antiproliferative activity against breast cancer cells, suggesting a pathway for further development of pyrazole-based anticancer agents .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of various alkaloids related to this compound. The results showed promising antibacterial activity against multiple strains of bacteria, highlighting the potential of this compound as a lead structure for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate inflammatory pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone, a comparative analysis with related pyrazole and ethanone derivatives is provided below.
Structural Analogues and Their Properties
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on Bioactivity and Solubility
- Ethyl vs.
- Phenyl vs. Alkyl Groups : The phenyl-substituted analogue in exhibits reduced solubility due to aromatic hydrophobicity but may offer better target affinity in enzyme inhibition contexts .
- Amino Group Positioning: The 4-position amino group in the target compound facilitates hydrogen bonding in biological systems, a feature shared with 2-amino-1-(2-hydroxyphenyl)ethanone, though the latter’s phenolic group introduces acidity absent in pyrazole derivatives .
Biological Activity
2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone is a compound belonging to the pyrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an ethyl group attached to the nitrogen atom of the pyrazole ring, along with an aminoethanol moiety. This structural complexity contributes to its potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which can lead to significant biological effects such as anti-inflammatory and antimicrobial activities.
- Receptor Modulation : It may modulate receptor functions, influencing cellular signaling pathways.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer properties. A study evaluated various pyrazole derivatives against human cancer cell lines and found significant antiproliferative effects on breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cells . The mechanism involves inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Properties
The compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it interacts with bacterial membranes, leading to cell lysis. This mechanism is supported by findings that show disruption of membrane integrity in treated bacterial cells .
Anti-inflammatory Effects
This compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as nitric oxide (NO) and TNF-alpha in vitro . This suggests its potential utility in treating inflammatory diseases.
Case Studies and Research Findings
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone via acetylation of pyrazole precursors?
Methodological Answer: The acetylation of pyrazole precursors can be optimized using acetyl chloride (1.2 equiv) with a catalytic system like SiO₂-H₂SO₄ under reflux at 100°C for 3–4 hours. Post-reaction, the mixture is quenched with 1M KOH, and the product is extracted using dichloromethane (DCM) followed by recrystallization from ethanol to achieve high purity (~79% yield). This protocol is adapted from analogous pyrazole-ethanone syntheses .
Q. How is the compound purified after synthesis, and what analytical techniques confirm its identity?
Methodological Answer: Purification typically involves recrystallization from ethanol or ethanol/water mixtures, as demonstrated for structurally related pyrazole-ethanones . Identity confirmation employs IR spectroscopy (C=O stretch at ~1646 cm⁻¹, C=N at ~1597 cm⁻¹) and ¹H NMR (characteristic peaks for pyrazole protons and ethyl/amino groups). High-resolution mass spectrometry (HRMS) or elemental analysis further validates molecular composition .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer: Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Conduct reactions in a fume hood due to potential irritant vapors. Waste must be segregated and disposed via certified biohazard waste services to prevent environmental contamination, as outlined for structurally similar pyrazole derivatives .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. IR) during characterization be resolved?
Methodological Answer: Cross-validation using X-ray crystallography is recommended. For example, single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (R factor < 0.05) provides unambiguous structural confirmation, resolving ambiguities in functional group assignments . Additionally, tandem techniques like LC-MS/MS or 2D NMR (e.g., HSQC, HMBC) clarify connectivity in complex cases .
Q. What strategies are effective for analyzing pyrolysis products or decomposition pathways of this compound?
Methodological Answer: Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) under controlled temperatures (e.g., 250–400°C) identifies thermal degradation products. For instance, analogous β-keto-aryl ethanones generate brominated phenethylamines or amino-acetophenone derivatives, which are characterized via high-resolution MS and isotopic labeling .
Q. How is the crystal structure determined, and what parameters ensure validation of molecular conformation?
Methodological Answer: SCXRD data collected on a Bruker APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K provides unit cell parameters (e.g., monoclinic P2₁/c, a = 5.39 Å, b = 20.24 Å). Refinement with SHELXL-2018 (R₁ = 0.041, wR₂ = 0.103) and validation via PLATON ensure absence of twinning or disorder. Hydrogen bonding and π-stacking interactions are analyzed using Mercury software .
Q. How can bioactivity studies be designed to evaluate pharmacological potential while minimizing false positives?
Methodological Answer: Use orthogonal assays:
- In vitro: Enzyme inhibition (e.g., kinase assays with ATP-competitive probes) coupled with cellular viability tests (MTT assay).
- In silico: Molecular docking (AutoDock Vina) against target proteins (e.g., serotonin receptors for psychoactive analogs) .
- Control: Include structurally similar inactive analogs to rule out nonspecific effects. Dose-response curves (IC₅₀/EC₅₀) and selectivity indices (e.g., CC₅₀/IC₅₀) are critical .
Q. What methods address low solubility in aqueous media for in vitro assays?
Methodological Answer:
- Co-solvents: Use DMSO (≤1% v/v) with sonication to ensure homogeneity.
- Surfactants: Polysorbate-80 (0.01% w/v) or cyclodextrin inclusion complexes enhance solubility.
- Prodrug design: Introduce ionizable groups (e.g., phosphate esters) for salt formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
